

Technical Guide: Spectroscopic and Synthetic Overview of a Diiodinated Dialkoxybenzene Derivative

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Compound of Interest

Compound Name: 1,2-DIIODO-4,5-(DIHEXYLOXY)BENZENE

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of available nuclear magnetic resonance (NMR) spectral data and a detailed experimental protocol for the synthesis of a diiodinated bis(hexyloxy)benzene derivative. It is important to note that while the initial topic of interest was 1,2-diiodo-4,5-bis(hexyloxy)benzene, the available scientific literature provides comprehensive data for the isomeric compound, 1,4-bis(hexyloxy)-2,5-diiodobenzene. No spectral data was found for 1,2-diiodo-4,5-bis(hexyloxy)benzene within the searched resources. This guide focuses on the well-characterized 1,4-isomer.

Spectroscopic Data: 1,4-Bis(hexyloxy)-2,5-diiodobenzene

The following tables summarize the ^1H and ^{13}C NMR spectral data for 1,4-bis(hexyloxy)-2,5-diiodobenzene, as reported in the literature. These data are crucial for the structural elucidation and purity assessment of the compound.

^1H NMR Spectral Data

Solvent: CDCl_3 Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.17	s	2H	-	Ar-H
3.93	t	4H	6.6	O-CH ₂ -
1.80	quint	4H	6.6	O-CH ₂ -CH ₂ -
1.50	m	4H	-	-CH ₂ -
1.35	m	8H	-	-(CH ₂) ₂ -
0.91	t	6H	7.0	-CH ₃

Table 1: ¹H NMR spectral data for 1,4-bis(hexyloxy)-2,5-diiodobenzene.[1]

¹³C NMR Spectral Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
152.8	C-O
122.7	Ar-CH
86.3	C-I
70.3	O-CH ₂ -
31.4	-CH ₂ -
29.1	-CH ₂ -
25.7	-CH ₂ -
22.6	-CH ₂ -
14.0	-CH ₃

Table 2: ¹³C NMR spectral data for 1,4-bis(hexyloxy)-2,5-diiodobenzene.[1]

Experimental Protocol: Synthesis of 1,4-Bis(hexyloxy)-2,5-diiodobenzene

The synthesis of 1,4-bis(hexyloxy)-2,5-diiodobenzene is achieved through the iodination of 1,4-bis(hexyloxy)benzene.^{[1][2]} The following protocol is based on a reported procedure.^[1]

Materials:

- 1,4-bis(hexyloxy)benzene
- N-iodosuccinimide (NIS)
- Trifluoroacetic acid (TFA)
- Dry acetonitrile (CH_3CN)
- Diethyl ether (Et_2O)
- 10% Sodium bisulfite (NaHSO_3) aqueous solution
- Magnesium sulfate (MgSO_4)
- Silica gel
- Petroleum ether
- Dichloromethane (CH_2Cl_2)
- Methanol

Procedure:

- To a solution of 1,4-bis(hexyloxy)benzene (0.75 mmol) in dry acetonitrile (5.0 ml), add N-iodosuccinimide (2.40 mmol) and trifluoroacetic acid (1.50 mmol) at room temperature.
- Heat the mixture to 363 K (90 °C) and stir for 2 hours.
- Cool the reaction mixture to room temperature and concentrate it under reduced pressure.

- Add diethyl ether (30 ml) to the residue. The resulting heterogeneous mixture is filtered to remove the succinimide precipitate.
- Wash the organic layer sequentially with 10% aqueous NaHSO₃ solution (3 x 30 ml).
- Dry the organic layer over MgSO₄.
- Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and dichloromethane (5:1) as the eluent.
- Further purify the product by recrystallization from methanol.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 1,4-bis(hexyloxy)-2,5-diiodobenzene.



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Caption: Synthesis workflow for 1,4-bis(hexyloxy)-2,5-diiodobenzene.

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References

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